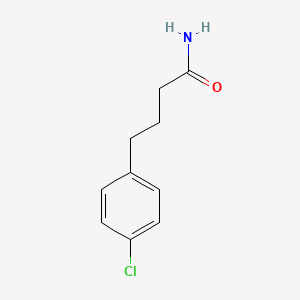

4-(4-Chlorophenyl)butanamide

Descripción

4-(4-Chlorophenyl)butanamide is a chlorinated aromatic compound featuring a butanamide backbone with a 4-chlorophenyl substituent. These derivatives often retain the 4-chlorophenyl group while incorporating additional functional moieties to modulate bioactivity, solubility, or metabolic stability. For instance, derivatives such as 4-(4-chlorophenyl)-N-(quinolin-8-yl)butanamide (3e) and Loperamide highlight the versatility of this scaffold in drug discovery .

Propiedades

Fórmula molecular |

C10H12ClNO |

|---|---|

Peso molecular |

197.66 g/mol |

Nombre IUPAC |

4-(4-chlorophenyl)butanamide |

InChI |

InChI=1S/C10H12ClNO/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H2,12,13) |

Clave InChI |

ZHRJOJYXJOJKTR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCCC(=O)N)Cl |

SMILES canónico |

C1=CC(=CC=C1CCCC(=O)N)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

The following analysis compares key derivatives of 4-(4-chlorophenyl)butanamide, emphasizing structural modifications, synthesis, and biological relevance based on the provided evidence.

4-(4-Chlorophenyl)-N-(quinolin-8-yl)butanamide (3e)

- Structure: The amide nitrogen is substituted with a quinolin-8-yl group.

- Synthesis : Prepared via palladium-catalyzed coupling of 4-chlorophenylboronic acid under mild conditions (80°C), yielding 92% as a white solid .

- The 4-chlorophenyl group likely improves lipophilicity, aiding membrane permeability .

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide

- Structure : Features a 1,2,4-oxadiazole ring linking the 4-chlorophenyl group to the butanamide chain.

- Relevance : Oxadiazole rings mimic peptide bonds, enhancing metabolic stability and resistance to enzymatic degradation. This modification is advantageous in designing protease inhibitors or kinase-targeting agents .

Loperamide (4-(4-Chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-1-piperidinebutanamide)

- Structure: Incorporates a piperidine ring, dimethylamino group, and diphenyl substituents.

- Activity: A clinically approved μ-opioid receptor agonist used for diarrhea treatment. The 4-chlorophenyl group enhances binding affinity, while the piperidine and dimethylamino groups contribute to CNS selectivity and reduced systemic absorption .

N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

- Structure: Includes an acetylphenyl group on the amide nitrogen and a 2,4-dichlorophenoxy chain.

- Synthetic Insight: Derivatives like this emphasize regioselective reactions and protecting group strategies. The dichlorophenoxy group may enhance halogen bonding with biological targets, while the acetyl group modulates solubility .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Efficiency : Derivatives like 3e demonstrate high-yielding reactions under mild conditions, suggesting scalability for industrial applications .

- Bioisosteric Replacements : The oxadiazole ring in 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide acts as a bioisostere for carboxyl or amide groups, improving pharmacokinetic profiles .

- Clinical Success: Loperamide’s structural complexity underscores the importance of balancing lipophilicity (via 4-chlorophenyl) and polarity (via hydroxyl and dimethylamino groups) for target specificity .

- Diverse Applications : N-(4-Acetylphenyl)butanamide derivatives highlight the role of electron-withdrawing groups (e.g., acetyl) in tuning electronic properties for receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.